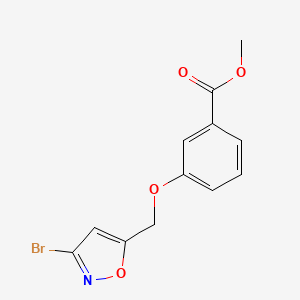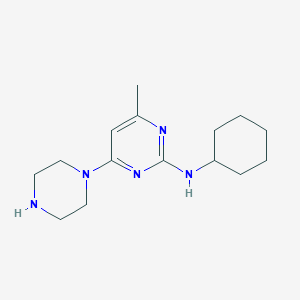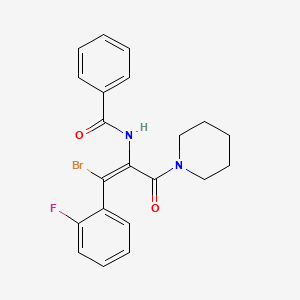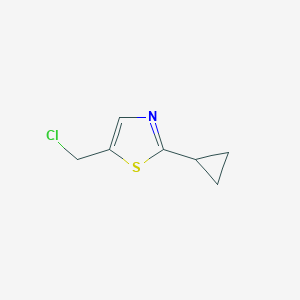
2,6-Dimethylphenyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylphenyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate is an organic compound that belongs to the class of oxadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate typically involves the reaction of 2,6-dimethylphenol with 2-chlorobenzoyl chloride to form an intermediate, which is then reacted with thioacetic acid and 5-amino-1,3,4-oxadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Dimethylphenyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced heterocycles, and substituted aromatic compounds.
科学的研究の応用
2,6-Dimethylphenyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,6-Dimethylphenyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.
類似化合物との比較
Similar Compounds
- 2,6-Dimethylphenyl 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
- 2,6-Dimethylphenyl 2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
- 2,6-Dimethylphenyl 2-((5-(2-iodophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
Uniqueness
The uniqueness of 2,6-Dimethylphenyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, the chlorophenyl group may enhance its biological activity and selectivity towards certain targets.
特性
分子式 |
C18H15ClN2O3S |
|---|---|
分子量 |
374.8 g/mol |
IUPAC名 |
(2,6-dimethylphenyl) 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H15ClN2O3S/c1-11-6-5-7-12(2)16(11)23-15(22)10-25-18-21-20-17(24-18)13-8-3-4-9-14(13)19/h3-9H,10H2,1-2H3 |
InChIキー |
IKCJROIIQBOHLD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11781301.png)






![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)

![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)
![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)



